molecular formula C10H10FN B1470617 3-[(4-Fluorophenyl)methylidene]azetidine CAS No. 1502038-83-6

3-[(4-Fluorophenyl)methylidene]azetidine

Cat. No. B1470617
CAS RN: 1502038-83-6
M. Wt: 163.19 g/mol
InChI Key: KDVSRQDWFPVKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Fluorophenyl)methylidene]azetidine, or 3-FPMA, is a heterocyclic compound with a five-membered ring. It is a fluorinated derivative of azetidine, a cyclic amine with a three-membered ring. 3-FPMA has a variety of uses in scientific research, including as an inhibitor of enzymes and as an intermediate in the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals and other biologically active molecules.

Scientific Research Applications

Synthesis of Transitional Metal Ion Complexes

The compound has been used in the synthesis of transitional metal ion complexes. These complexes have been synthesized and characterized based on elemental analysis, conductance, magnetic susceptibility, IR, UV-Visible, ESR, X-RD, and TGA/DTA . The complexes are covalent in nature with octahedral geometry .

Microbial Activity

The transitional metal ion complexes synthesized using “3-[(4-Fluorophenyl)methylidene]azetidine” have been screened for their antimicrobial activity. It has been found that these complexes show more activity towards certain bacteria than the Schiff base .

Synthesis of Azetidines

The compound has been used in the synthesis of azetidines. In a research paper, it was reported that La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeded in high yields even in the presence of acid-sensitive and Lewis basic functional groups .

Pharmaceutical Testing

“3-[(4-Fluorophenyl)methylidene]azetidine” is used for pharmaceutical testing. It is used as a reference standard for accurate results .

properties

IUPAC Name

3-[(4-fluorophenyl)methylidene]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-5,12H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVSRQDWFPVKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=C(C=C2)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)methylidene]azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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